molecular formula C16H26N2O2 B13006786 tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13006786
M. Wt: 278.39 g/mol
InChI Key: IDPACBWXCNPYAA-UHFFFAOYSA-N
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Description

tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C16H26N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with specific reagents under controlled conditions. For example, under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the compound in a tetrahydrofuran (THF) solution. The reaction is then stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas, palladium on carbon (Pd/C), and various solvents such as tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a cyano group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 9-cyano-2-azaspiro[5.5]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-10-4-7-16(12-18)8-5-13(11-17)6-9-16/h13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPACBWXCNPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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